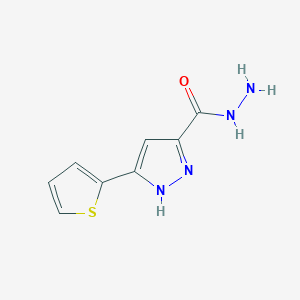

3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

5-thiophen-2-yl-1H-pyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c9-10-8(13)6-4-5(11-12-6)7-2-1-3-14-7/h1-4H,9H2,(H,10,13)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJCTDRHIVSVRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901215091 |

Source

|

| Record name | 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92352-25-5 |

Source

|

| Record name | 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92352-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. This molecule holds significant interest for the drug development community due to its structural components—a thiophene ring and a pyrazole-carbohydrazide scaffold. Both moieties are recognized pharmacophores, known to impart a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide details a plausible synthetic pathway, experimental protocols based on analogous reactions, and expected characterization data to facilitate further research and development of this promising compound.

Synthetic Pathway

The synthesis of this compound can be logically approached through a three-step sequence, commencing with commercially available starting materials. The proposed pathway involves an initial Claisen condensation, followed by a pyrazole ring formation via cyclization with hydrazine, and culminating in the conversion of an ester to the desired carbohydrazide.

References

Spectroscopic and Synthetic Profile of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of the heterocyclic compound 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document compiles predicted spectroscopic data based on the analysis of structurally similar compounds. It also outlines a plausible synthetic methodology, offering a valuable resource for researchers engaged in the design and synthesis of novel pyrazole-based compounds for drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectral characteristics of thiophene, pyrazole, and carbohydrazide moieties found in analogous molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.5 | br s | 1H | Pyrazole N-H |

| ~9.5 | br s | 1H | Hydrazide N-H |

| ~7.8 | d | 1H | Thiophene H5 |

| ~7.5 | d | 1H | Thiophene H3 |

| ~7.2 | t | 1H | Thiophene H4 |

| ~7.0 | s | 1H | Pyrazole C4-H |

| ~4.6 | br s | 2H | Hydrazide NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (Carbohydrazide) |

| ~148 | Pyrazole C3 |

| ~142 | Pyrazole C5 |

| ~135 | Thiophene C2 |

| ~128 | Thiophene C5 |

| ~127 | Thiophene C4 |

| ~126 | Thiophene C3 |

| ~105 | Pyrazole C4 |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3200 | Strong, Broad | N-H stretching (pyrazole and hydrazide) |

| 3150-3050 | Medium | C-H stretching (aromatic) |

| 1660-1640 | Strong | C=O stretching (amide I) |

| 1620-1580 | Medium | N-H bending (amide II) |

| 1550-1450 | Medium to Strong | C=C and C=N stretching (aromatic rings) |

| ~1400 | Medium | C-N stretching |

| ~850 | Strong | C-H out-of-plane bending (thiophene) |

| ~700 | Strong | C-S stretching (thiophene) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 208 | [M]⁺ (Molecular Ion) |

| 177 | [M - NHNH₂]⁺ |

| 150 | [M - CONHNH₂]⁺ |

| 111 | [Thiophene-C≡C-C=N]⁺ |

| 83 | [Thiophene]⁺ |

Proposed Synthetic Protocol

The synthesis of this compound can be logically approached through a multi-step process starting from commercially available reagents. A plausible and commonly employed route is outlined below.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

This initial step involves a Claisen condensation reaction.

-

Procedure: To a solution of sodium ethoxide in absolute ethanol, add a mixture of thiophene-2-carboxaldehyde and diethyl oxalate dropwise at 0-5 °C.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The resulting mixture is then acidified with a dilute acid (e.g., HCl) to precipitate the product, which is then filtered, washed with water, and dried.

Step 2: Synthesis of Ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

This step involves the cyclization of the diketoester with hydrazine.

-

Procedure: The ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is dissolved in a suitable solvent such as ethanol or acetic acid.

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

-

Upon cooling, the pyrazole ester product crystallizes out and can be collected by filtration and recrystallized from an appropriate solvent.

Step 3: Synthesis of this compound

The final step is the conversion of the ester to the desired carbohydrazide.

-

Procedure: The ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is suspended in a solvent like ethanol or isopropanol.

-

An excess of hydrazine hydrate is added, and the mixture is refluxed for an extended period until the starting ester is consumed (monitored by TLC).

-

The reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with a cold solvent, and dried.

Logical Relationship of Spectroscopic Analysis

The structural elucidation of the target compound relies on the combined interpretation of data from various spectroscopic techniques.

Crystal Structure of 3-(Thiophen-2-yl)-1H-pyrazole-5-carbohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of derivatives of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. While crystallographic data for the parent compound, this compound, is not publicly available in the searched literature, this guide summarizes the structural information for several key derivatives, offering valuable insights into the conformational properties and intermolecular interactions of this class of compounds. The pyrazole ring system, particularly when functionalized with a carbohydrazide moiety, is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1]

Introduction

The conjugation of thiophene and pyrazole moieties has been a subject of interest due to the diverse pharmacological profiles of the resulting compounds. The carbohydrazide functional group further extends the potential for these molecules to engage in various biological interactions, particularly through hydrogen bonding. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for elucidating structure-activity relationships and for the rational design of new therapeutic agents. This guide focuses on the crystallographic data obtained from single-crystal X-ray diffraction studies of several this compound derivatives.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and crystallographic analysis of this compound derivatives, compiled from standard organic synthesis techniques and single-crystal X-ray diffraction procedures.

General Synthesis of this compound Derivatives

A common route for the synthesis of pyrazole derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the specific scaffold of interest, a chalcone precursor bearing a thiophene moiety can be reacted with hydrazine hydrate. The resulting pyrazole can then be further functionalized. A representative synthetic pathway is outlined below:

-

Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a thiophene-2-carbaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol. This Claisen-Schmidt condensation yields the corresponding chalcone.

-

Pyrazole Formation: The synthesized chalcone is then refluxed with hydrazine hydrate in a solvent such as ethanol or acetic acid. This reaction leads to the formation of the pyrazole ring.

-

Carbohydrazide Formation: The carboxylic acid or ester derivative of the pyrazole is reacted with hydrazine hydrate to yield the desired carbohydrazide.

-

Derivative Synthesis: The carbohydrazide can then be reacted with various electrophiles (e.g., aldehydes, ketones, acid chlorides) to produce a library of derivatives. For instance, a mixture of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide and 4,5,6,7-tetrabromoisobenzofuran-1,3-dione in glacial acetic acid can be refluxed for several hours.[1]

-

Purification and Crystallization: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, dimethylformamide) to obtain single crystals suitable for X-ray diffraction analysis.[1][2]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. The general workflow is as follows:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is maintained at a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystallographic Data of Derivatives

The following tables summarize the crystallographic data for several derivatives of this compound.

Table 1: Crystallographic Data and Refinement Details

| Parameter | Derivative 1: 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide[2][3] | Derivative 2: 1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide[4][5] | Derivative 3: 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide[1] |

| Chemical Formula | C₁₅H₁₅N₃S₂ | C₂₈H₂₀N₆O₂S₂ | C₂₂H₁₀Br₄N₄O₃S |

| Formula Weight | 301.44 | 564.64 | 745.98 |

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | P2₁/c | P-1 | P2₁/c |

| a (Å) | 8.1035(4) | 10.6738(6) | 9.3725(6) |

| b (Å) | 12.0193(5) | 11.7869(7) | 20.0436(12) |

| c (Å) | 15.1312(7) | 12.5381(7) | 15.3281(11) |

| α (°) | 90 | 112.842(6) | 90 |

| β (°) | 94.347(2) | 91.963(4) | 102.896(6) |

| γ (°) | 90 | 116.129(6) | 90 |

| Volume (ų) | 1469.52(12) | 1264.38(15) | 2806.9(3) |

| Z | 4 | 2 | 4 |

| Temperature (K) | 296 | 296(2) | 296 |

| R-factor (%) | 4.6 | 5.23 | 5.75 |

| CCDC Number | 1404788 | 1843111 | 2049436 |

Table 2: Selected Torsion Angles and Intermolecular Interactions

| Feature | Derivative 1: 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide[2][3] | Derivative 2: 1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide[4][5] | Derivative 3: 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide[1] |

| Dihedral Angle (Pyrazole/Thiophene) | 7.19(12)° | Thiophenyl groups are twisted from the pyrazole-carbohydrazide plane by 45.3(3)° and 31.1(2)°. | 13.9(3)° |

| Key Intermolecular Interactions | N—H···S hydrogen bonds forming chains along[6]. Weak parallel slipped π–π interactions between thiophene and pyrazole rings.[2] | Edge-to-face contacts between phenyl groups. Separation between pyrazole-carbohydrazide planes of adjacent molecules is 3.46 Å.[5] | N—H···O hydrogen bond between the target molecule and the solvent. C–H···O interactions. π–π contacts between phenyl groups.[1] |

Structural Analysis and Visualization

Conformational Analysis

In the studied derivatives, the pyrazole ring serves as a central scaffold. The planarity of this ring system is influenced by the nature and position of its substituents. For instance, in 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the pyrazole ring adopts a twisted conformation.[2] The dihedral angle between the pyrazole and thiophene rings is a key conformational parameter. In derivative 1, this angle is relatively small at 7.19(12)°, indicating a near-coplanar arrangement.[3] In contrast, the thiophenyl groups in derivative 2 are significantly twisted out of the plane of the pyrazole-carbohydrazide moiety.[5]

Intermolecular Interactions

The crystal packing of these derivatives is stabilized by a network of intermolecular interactions. Hydrogen bonds, particularly those involving the carbohydrazide or carbothioamide groups, play a crucial role in the formation of supramolecular architectures. In derivative 1, N—H···S hydrogen bonds lead to the formation of chains.[2] In derivative 3, N—H···O hydrogen bonds and C–H···O interactions are observed.[1] Additionally, π–π stacking interactions between the aromatic rings (pyrazole, thiophene, and phenyl) contribute to the overall stability of the crystal lattice.[1][2][5]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and structural elucidation of this compound derivatives.

Conclusion

This technical guide has provided a consolidated overview of the crystal structure of several derivatives of this compound. The presented data highlights the conformational flexibility of this scaffold and the importance of various intermolecular forces, such as hydrogen bonding and π–π interactions, in directing the solid-state assembly. While the crystal structure of the parent carbohydrazide remains to be determined, the information gathered from its derivatives offers a solid foundation for researchers in the field of medicinal chemistry and drug design to develop new compounds with potentially enhanced biological activities. The detailed experimental protocols and the visualized workflow serve as a practical resource for the synthesis and structural characterization of this important class of heterocyclic compounds.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

An In-Depth Technical Guide to the Physicochemical Properties of Thiophene-Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of thiophene-pyrazole compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry. Due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, a thorough understanding of their physicochemical characteristics is crucial for the design and development of novel therapeutic agents. This document outlines key properties, presents available data, details experimental protocols for their determination, and visualizes relevant biological pathways.

Core Physicochemical Properties

The physicochemical properties of thiophene-pyrazole derivatives dictate their pharmacokinetic and pharmacodynamic profiles. Key parameters include melting point, solubility, acidity (pKa), and lipophilicity (logP). These properties are influenced by the nature and position of substituents on both the thiophene and pyrazole rings.

Melting Point

The melting point of a compound is a fundamental physical property that provides an indication of its purity. Pure crystalline solids typically exhibit sharp melting points, whereas impurities can lead to a depression and broadening of the melting range.[1][2] The melting points of several thiophene-pyrazole derivatives have been reported in the literature and are summarized in the tables below.

Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution in the body. The solubility of thiophene-pyrazole compounds can be influenced by factors such as the presence of polar functional groups capable of hydrogen bonding with water, and the overall molecular size and lipophilicity. While specific quantitative solubility data for a wide range of thiophene-pyrazole compounds is not extensively tabulated in the literature, the general principles of solubility testing can be applied.

Acidity and Basicity (pKa)

The pKa value represents the strength of an acid in solution and is a crucial parameter for predicting the ionization state of a compound at a given pH. The pyrazole ring contains nitrogen atoms that can be protonated or deprotonated, influencing the overall acidic or basic character of the molecule. The electronic effects of substituents on the thiophene and pyrazole rings will significantly impact the pKa values.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key indicator of a drug's ability to cross biological membranes. The balance between lipophilicity and hydrophilicity is essential for optimal pharmacokinetic properties. The logP of thiophene-pyrazole compounds can be modulated by the introduction of various functional groups.

Data Presentation: Physicochemical Properties of Thiophene-Pyrazole Derivatives

The following tables summarize the available physicochemical data for a selection of thiophene-pyrazole compounds from the scientific literature.

Table 1: Melting Points of Selected Thiophene-Pyrazole Derivatives

| Compound ID | Substituents | Melting Point (°C) | Reference |

| 1 | 1-(4-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | 160-163 | [3] |

| 2 | 3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | 118-120 | [4] |

| 3 | 1-acetyl-3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | 191-193 | [3][4] |

| 4 | 3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 205-207 | [3] |

| 5 | 1-phenyl-5-(thiophen-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | 131.0–132.6 | [5] |

| 6 | 3-(2-methoxyphenyl)-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | 140.1–141.2 | [5] |

| 7 | 3-(4-methoxyphenyl)-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | 132.5–134.1 | [5] |

| 8 | 3-(3,4-dimethoxyphenyl)-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | 139.2–140.4 | [5] |

| 9 | 3-(2,5-dimethoxyphenyl)-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | 148.2–149.3 | [5] |

Table 2: Spectral Data of a Representative Thiophene-Pyrazole Compound (Compound 2)

| Spectral Data Type | Key Signals |

| FT-IR (KBr, ν/cm⁻¹) | 3327 (NH), 3109 (CHarom), 2902, 2832 (CHaliph), 1593 (C=N)[4] |

| ¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.35 (s, 1H, NH), 8.23–7.82 (m, 4H, 4-nitrophenyl ring), 7.43–6.98 (m, 3H, thienyl ring), 5.23 (t, 1H, (CH)pyrazole), 3.56, 3.51, 2.97, 3.03 (2 dd, 2H, (CH₂)pyrazole)[4] |

| ¹³C-NMR (100 MHz, DMSO-d₆) δ (ppm) | 154.58, 148.79, 143.93, 137.07, 128.59, 127.29, 126, 125.64, 124.45, 56.66 ((CH₂)pyrazole), 41.95 (CH-pyrazole)[3] |

| Mass Spec (m/z, %) | 317 (1.09), 315 (M⁺; 34.28)[3] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of thiophene-pyrazole compounds.

Melting Point Determination

Objective: To determine the melting point range of a solid thiophene-pyrazole compound to assess its purity.

Methodology (Capillary Method):

-

Sample Preparation: The solid sample must be completely dry and in a fine powdered form.[2] If necessary, the sample should be crushed using a mortar and pestle.

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Heating: The sample is heated rapidly to determine an approximate melting point. The apparatus is then allowed to cool.

-

Accurate Determination: A fresh sample is heated again, with the temperature rising at a slow rate (approximately 1-2 °C per minute) as it approaches the approximate melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0 °C).[1]

Aqueous Solubility Determination

Objective: To quantitatively determine the solubility of a thiophene-pyrazole compound in water.

Methodology (Shake-Flask Method):

-

Preparation of Saturated Solution: An excess amount of the solid thiophene-pyrazole compound is added to a known volume of distilled or deionized water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid from the saturated solution.

-

Quantification: A known volume of the clear saturated solution is carefully removed. The concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of a thiophene-pyrazole compound.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known amount of the thiophene-pyrazole compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[6]

logP Determination

Objective: To determine the octanol-water partition coefficient (logP) of a thiophene-pyrazole compound.

Methodology (Shake-Flask Method):

-

Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by mixing them and allowing the phases to separate.

-

Sample Preparation: A known amount of the thiophene-pyrazole compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a sealed flask.

-

Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Visualization of Relevant Signaling Pathways

The biological activity of thiophene-pyrazole compounds, particularly their anticancer and anti-inflammatory effects, can be attributed to their interaction with specific cellular signaling pathways. Some derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Their anti-inflammatory properties may be linked to the modulation of pathways involving Tumor Necrosis Factor-alpha (TNF-α).

Below are simplified diagrams of these signaling pathways, created using the DOT language.

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Caption: Key downstream pathways of VEGFR-2 signaling in angiogenesis.

Caption: Simplified TNF-α signaling pathway leading to inflammation.

Conclusion

This technical guide has provided a foundational understanding of the physicochemical properties of thiophene-pyrazole compounds. The presented data and experimental protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. A comprehensive characterization of these properties is essential for the rational design of new thiophene-pyrazole derivatives with improved efficacy and pharmacokinetic profiles. Further research is warranted to expand the database of quantitative physicochemical data for this promising class of compounds.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hh.um.es [hh.um.es]

- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. japsonline.com [japsonline.com]

- 6. creative-bioarray.com [creative-bioarray.com]

The Synthesis of Pyrazole Carbohydrazides: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive literature review on the synthesis of pyrazole carbohydrazides, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details the core synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols for key reactions.

Introduction: The Significance of Pyrazole Carbohydrazides

Pyrazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The carbohydrazide functional group (-CONHNH2) is a crucial pharmacophore that can act as a versatile synthetic intermediate for the construction of more complex heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-oxadiazoles. The combination of the pyrazole nucleus with the carbohydrazide moiety often leads to compounds with enhanced biological profiles, making their efficient synthesis a key focus for medicinal chemists.

Core Synthetic Strategies

The synthesis of pyrazole carbohydrazides is typically achieved through a two-step process:

-

Formation of a Pyrazole Carboxylic Acid Ester: This initial step involves the construction of the core pyrazole ring bearing an ester functional group at a specific position (commonly C3, C4, or C5).

-

Hydrazinolysis of the Ester: The pyrazole carboxylic acid ester is then converted to the corresponding carbohydrazide by reaction with hydrazine hydrate.

Synthesis of the Pyrazole Ring: Precursors to Carbohydrazides

The most prevalent and versatile method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Variations of this method, along with other significant synthetic routes, are outlined below.

The reaction of a β-ketoester, such as ethyl acetoacetate or diethyl oxalate, with hydrazine hydrate or a substituted hydrazine is a robust method for preparing pyrazole carboxylates. The reaction is typically acid-catalyzed and proceeds via a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is another effective route to pyrazole carboxylates. This method offers a high degree of regioselectivity in many cases.

Other methods, such as the reaction of α,β-unsaturated ketones with hydrazines and the transformation of other heterocyclic systems, have also been employed for the synthesis of the pyrazole core.

Conversion to Pyrazole Carbohydrazides via Hydrazinolysis

The conversion of a pyrazole carboxylic acid ester to its corresponding carbohydrazide is a straightforward and high-yielding reaction. The most common method involves refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, typically ethanol or methanol. The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl group.

Quantitative Data on Synthesis

The following tables summarize the reaction conditions and yields for the synthesis of pyrazole carboxylic acid esters and their subsequent conversion to pyrazole carbohydrazides, as reported in the literature.

Table 1: Synthesis of Pyrazole Carboxylic Acid Esters

| Starting Material 1 | Starting Material 2 | Reagents & Conditions | Product | Yield (%) | Reference |

| Ethyl 2,4-dioxovalerate | Hydrazine monohydrate | EtOH/AcOH, 0 °C to rt, 15 h | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 74 | [1] |

| Ethyl 2,4-dioxopentanoate | Hydrazine hydrate | Ethanol, 0 °C, 1 h | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 97 | [1] |

| Diethyl oxalate | Acetophenone derivatives | Sodium ethoxide, then Hydrazine hydrate, glacial acetic acid, reflux | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | 66-82 | [2] |

| Dimethylacetylene dicarboxylate | Phenyl hydrazine | Toluene/DCM (1:1), reflux, 2 h | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Not specified | [3] |

Table 2: Synthesis of Pyrazole Carbohydrazides via Hydrazinolysis

| Starting Material (Pyrazole Ester) | Reagents & Conditions | Product | Yield (%) | Reference |

| Ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate | Hydrazine hydrate | Not specified | Excellent | [4] |

| 1-Methyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one | Hydrazine hydrate | Not specified | 70-90 | [5] |

| 1-Phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one | Hydrazine hydrate | Not specified | 70-90 | [5] |

| Ethyl 5-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1H-pyrazole-3-carboxylate | Excess hydrazine hydrate, fusion | 5-(4-Oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1H-pyrazole-3-carbohydrazide | Not specified |

Experimental Protocols

General Procedure for the Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates (Knorr Synthesis)[3]

Materials:

-

Substituted acetophenone (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

Sodium metal (1.2 eq)

-

Absolute ethanol

-

Hydrazine hydrate (1.5 eq)

-

Glacial acetic acid

Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere. Cool the solution to -5 °C.

-

Formation of the 1,3-Dicarbonyl Intermediate: To the cold sodium ethoxide solution, add a solution of the substituted acetophenone and diethyl oxalate in absolute ethanol dropwise. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Cyclization: To the suspension of the formed dioxo-ester, add hydrazine hydrate followed by glacial acetic acid.

-

Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

General Procedure for the Synthesis of Pyrazole Carbohydrazides from Esters[5]

Materials:

-

Substituted ethyl pyrazole-carboxylate (1.0 eq)

-

Hydrazine hydrate (excess, e.g., 5-10 eq)

-

Ethanol

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ethyl pyrazole-carboxylate in ethanol.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.

-

Reaction: Heat the reaction mixture to reflux for several hours (typically 2-8 hours). Monitor the progress of the reaction by TLC until the starting ester is completely consumed.

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pyrazole carbohydrazide. Further purification can be achieved by recrystallization if necessary.

Visualization of Synthetic Workflow

The following diagrams illustrate the general synthetic pathways for pyrazole carbohydrazides.

Caption: General two-step synthesis of pyrazole carbohydrazides.

Caption: Experimental workflow for pyrazole carbohydrazide synthesis.

Conclusion

The synthesis of pyrazole carbohydrazides is a well-established and efficient process, primarily relying on the robust Knorr pyrazole synthesis to construct the core heterocyclic ring, followed by a straightforward hydrazinolysis of a precursor ester. The versatility of the starting materials allows for the creation of a diverse library of substituted pyrazole carbohydrazides for biological screening. The methodologies presented in this guide offer reliable and high-yielding routes for researchers in the field of drug discovery and development to access these valuable compounds.

References

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 3. rsc.org [rsc.org]

- 4. ijtsrd.com [ijtsrd.com]

- 5. benchchem.com [benchchem.com]

CAS number and IUPAC name for 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, a probable synthetic route, and the broader biological activities associated with the thiophene-pyrazole scaffold, including potential anticancer and antimicrobial applications. Due to the limited availability of specific experimental data for this exact compound, this guide leverages information from closely related analogs to present representative experimental protocols, quantitative biological data, and a generalized workflow for its synthesis and evaluation.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 889992-74-9[1]

-

Molecular Formula: C₈H₈N₄OS

-

Molecular Weight: 208.24 g/mol

-

Chemical Structure:

/ C----C=C-c1cccs1 | H

Introduction to the Thiophene-Pyrazole Scaffold

The fusion of thiophene and pyrazole rings into a single molecular framework has garnered considerable attention in the field of drug discovery. Thiophene derivatives are known for a wide spectrum of biological functions, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Similarly, the pyrazole nucleus is a core component of several commercially available drugs and is associated with a vast array of pharmacological activities such as anticancer, antibacterial, antifungal, and anti-inflammatory effects.[2] The combination of these two pharmacophores in compounds like this compound is a strategic approach to developing novel therapeutic agents with potentially enhanced efficacy.

Proposed Synthesis

Experimental Protocol: A Representative Synthesis

This protocol is based on the general synthesis of pyrazole carbohydrazides and may require optimization for the target molecule.

Step 1: Synthesis of the Pyrazole Ester Intermediate

A mixture of an appropriate thiophene-containing β-ketoester and hydrazine hydrate in a suitable solvent like ethanol is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid pyrazole ester is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of this compound

To a solution of the pyrazole ester from Step 1 in ethanol, an excess of hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the precipitated solid, this compound, is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to afford the pure product.

Generalized Synthesis and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and biological screening of novel thiophene-pyrazole derivatives.

Caption: A generalized workflow for the synthesis and biological evaluation of thiophene-pyrazole derivatives.

Biological Activities and Quantitative Data

The thiophene-pyrazole scaffold is associated with a range of biological activities. While specific quantitative data for this compound is limited, studies on closely related compounds provide insight into its potential therapeutic applications.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their anticancer properties. For instance, a study on a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides showed that some of these compounds could inhibit the growth of A549 lung cancer cells and induce apoptosis.[3] Another study on 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides demonstrated cytotoxic effects against various leukemia cell lines.[4]

The table below summarizes the anticancer activity of a representative analog, 5-methyl-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide .

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A-549 | Lung Carcinoma | >50 |

| HT-29 | Colorectal Adenocarcinoma | >50 |

| MCF-7 | Breast Adenocarcinoma | 7.31 |

| 3T3-L1 | Mouse Fibroblast (Normal) | >50 |

| Data from a study on a closely related analog.[5] |

Antimicrobial Activity

The thiophene-pyrazole core is also a promising scaffold for the development of new antimicrobial agents. Research has shown that various derivatives exhibit activity against a range of bacterial and fungal strains.

The following diagram outlines a general mechanism of action for antimicrobial agents, which may be applicable to this class of compounds.

Caption: A simplified diagram of a potential antimicrobial mechanism of action.

Conclusion

This compound represents a molecule of interest within the broader class of thiophene-pyrazole derivatives. While specific experimental data for this compound is sparse, the available literature on analogous structures suggests a strong potential for applications in anticancer and antimicrobial drug discovery. Further research is warranted to synthesize this specific molecule, characterize its biological activity, and elucidate its mechanism of action. The protocols and data presented in this guide, derived from closely related compounds, provide a solid foundation for initiating such investigations.

References

- 1. This compound CAS#: 889992-74-9 [chemicalbook.com]

- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Initial biological screening of novel thiophene-pyrazole hybrids

An In-Depth Technical Guide to the Initial Biological Screening of Novel Thiophene-Pyrazole Hybrids

Introduction

Thiophene and pyrazole scaffolds are privileged structures in medicinal chemistry, each contributing to a wide array of pharmacological activities.[1][2] The hybridization of these two heterocyclic rings into a single molecular entity has emerged as a promising strategy in drug discovery, yielding compounds with potent and diverse biological profiles.[3][4] Thiophene rings, with their inherent lipophilicity and metabolic stability, often enhance receptor interactions, while the electron-rich and versatile pyrazole core allows for fine-tuning of pharmacodynamic and pharmacokinetic properties.[5][6]

This technical guide provides a comprehensive overview of the initial biological screening cascade for novel thiophene-pyrazole hybrids. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual workflows for key assays, including anticancer, antimicrobial, and antioxidant evaluations.

Anticancer Activity Screening

A primary focus in the evaluation of thiophene-pyrazole hybrids is their potential as anticancer agents.[4][7][8] The initial screening typically involves assessing the cytotoxicity of the compounds against various human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[9][11]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene-pyrazole hybrid compounds in a suitable solvent (e.g., DMSO) and add them to the wells.[12] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol, or a sodium dodecyl sulfate solution) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

An alternative to the MTT assay is the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, which produces a water-soluble formazan product, eliminating the need for a solubilization step.[13][14]

Data Presentation: In Vitro Anticancer Activity

The results of the cytotoxicity screening are typically summarized in a table, presenting the IC₅₀ values for each compound against different cell lines.

| Compound ID | Target Cell Line | IC₅₀ (µM)[5][15][16] | Reference Drug | IC₅₀ (µM)[5][15] |

| TPH-01 | MCF-7 (Breast) | 6.57 | Doxorubicin | ~5.0 |

| HepG2 (Liver) | 8.86 | |||

| TPH-02 | MCF-7 (Breast) | 8.08 | Erlotinib | ~7.0 |

| HepG2 (Liver) | > 50 | |||

| TPH-03 | MCF-7 (Breast) | 12.94 | Sorafenib | ~9.0 |

| HepG2 (Liver) | 19.59 |

TPH: Thiophene-Pyrazole Hybrid. Data is representative based on published findings.

Visualization of Anticancer Screening Workflow

The general workflow for screening novel compounds for anticancer activity can be visualized as follows.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 4. japsonline.com [japsonline.com]

- 5. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 8. synergypublishers.com [synergypublishers.com]

- 9. MTT assay - Wikipedia [en.wikipedia.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]

- 13. biotium.com [biotium.com]

- 14. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 15. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Reactivity of the Carbohydrazide Group in Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the carbohydrazide functional group appended to a pyrazole core. Pyrazole carbohydrazide derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Understanding the reactivity of the carbohydrazide moiety is crucial for the synthesis of novel derivatives and the development of new therapeutic agents. This guide summarizes key reactions, provides detailed experimental protocols, presents quantitative data on biological activity, and visualizes relevant biological pathways.

Synthesis of Pyrazole Carbohydrazides

The primary route to pyrazole carbohydrazides involves the condensation of a pyrazole carboxylic acid ester with hydrazine hydrate. The reaction is typically carried out in a suitable solvent such as ethanol and often under reflux conditions.

General Experimental Protocol: Synthesis of 1-Aryl-3-methyl-1H-pyrazole-4-carbohydrazide

This protocol describes a general method for the synthesis of a pyrazole carbohydrazide from the corresponding ethyl ester.

Materials:

-

Ethyl 1-aryl-3-methyl-1H-pyrazole-4-carboxylate

-

Hydrazine hydrate (99-100%)

-

Ethanol, absolute

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve the ethyl 1-aryl-3-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in absolute ethanol.

-

To this solution, add an excess of hydrazine hydrate (5-10 equivalents).

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.

-

If no precipitate forms, reduce the solvent volume under reduced pressure until a solid precipitates. Then, collect the product by filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate.

-

Dry the purified pyrazole carbohydrazide product in a vacuum oven.

Chemical Reactivity of the Pyrazole Carbohydrazide Group

The carbohydrazide group (-CONHNH₂) is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable synthon for the preparation of a diverse range of heterocyclic compounds. The lone pair of electrons on the terminal nitrogen atom makes the carbohydrazide group a potent nucleophile.

Formation of Hydrazones

Pyrazole carbohydrazides readily react with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically acid-catalyzed and proceeds via a condensation mechanism.

Experimental Workflow for Hydrazone Synthesis

Caption: A typical experimental workflow for the synthesis of pyrazole hydrazones.

Cyclization Reactions to Form Heterocycles

The carbohydrazide moiety is a key precursor for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.

Pyrazole carbohydrazides can be cyclized to form 2-(pyrazolyl)-1,3,4-oxadiazoles. This is often achieved by reacting the carbohydrazide with a dehydrating agent or a one-carbon synthon. A common method involves reaction with carbon disulfide in the presence of a base, followed by oxidative cyclization. Another approach is the reaction with an acyl chloride followed by cyclization.

Detailed Experimental Protocol: Synthesis of 2-(1-Aryl-3-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole

Materials:

-

1-Aryl-3-methyl-1H-pyrazole-4-carbohydrazide

-

Benzoyl chloride

-

Pyridine, anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

Procedure:

-

Step 1: Acylation. In a round-bottom flask, dissolve the pyrazole carbohydrazide (1 equivalent) in anhydrous pyridine and cool the mixture in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the N-benzoyl-N'-(1-aryl-3-methyl-1H-pyrazole-4-carbonyl)hydrazine intermediate.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Step 2: Cyclization. To the dried intermediate in a round-bottom flask, add an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

Collect the precipitated 1,3,4-oxadiazole product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Similarly, pyrazole carbohydrazides can be converted to 2-(pyrazolyl)-1,3,4-thiadiazoles. A common method involves the reaction with a thiocarbonyl compound, such as carbon disulfide, in the presence of a base, followed by reaction with an alkylating agent or an acid-catalyzed cyclization of the resulting dithiocarbazate intermediate. A more direct route involves the reaction of the carbohydrazide with a thiourea derivative.

Detailed Experimental Protocol: Synthesis of 5-(1-Aryl-3-methyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine

Materials:

-

1-Aryl-3-methyl-1H-pyrazole-4-carbohydrazide

-

Phenyl isothiocyanate

-

Ethanol, absolute

-

Concentrated sulfuric acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Step 1: Formation of Thiosemicarbazide. In a round-bottom flask, dissolve the pyrazole carbohydrazide (1 equivalent) in absolute ethanol.

-

Add phenyl isothiocyanate (1.1 equivalents) to the solution and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazide intermediate by filtration. Wash with a small amount of cold ethanol and dry.

-

Step 2: Cyclization. To the dried thiosemicarbazide in a round-bottom flask, add concentrated sulfuric acid carefully in an ice bath.

-

Stir the mixture at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.

-

Collect the precipitated 1,3,4-thiadiazole product by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Biological Activity of Pyrazole Carbohydrazide Derivatives

Derivatives of pyrazole carbohydrazide have been extensively studied for their potential as therapeutic agents, particularly in the field of oncology. These compounds have been shown to inhibit various protein kinases and other key enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of pyrazole carbohydrazide derivatives against a range of cancer cell lines. The biological activity is often dependent on the nature and position of substituents on both the pyrazole ring and the carbohydrazide-derived moiety.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Selected Pyrazole Derivatives

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| Compound 6g | A549 (Lung Cancer) | 1.537 ± 0.097 | [2] |

| Compound 6d | A549 (Lung Cancer) | 5.176 ± 0.164 | [2] |

| Compound 6j | A549 (Lung Cancer) | 8.493 ± 0.667 | [2] |

| Compound 10b | MCF-7 (Breast Cancer) | Significant Cytotoxicity | [3] |

| Compound 10c | MCF-7 (Breast Cancer) | Significant Cytotoxicity | [3] |

| Compound 3a | PC-3 (Prostate Cancer) | 1.22 | [4] |

| Compound 3i | PC-3 (Prostate Cancer) | 1.24 | [4] |

| PTA-1 | MDA-MB-231 (Breast Cancer) | Low micromolar | [5] |

Inhibition of Signaling Pathways

Pyrazole carbohydrazide derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in tumor growth, angiogenesis, and apoptosis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][6] Several pyrazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[4][7][8]

VEGFR-2 Signaling Pathway and its Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrazole derivatives.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer drugs function by inducing apoptosis in cancer cells. Pyrazole derivatives have been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases.[9][10] Some derivatives also act as inhibitors of anti-apoptotic proteins like Bcl-2.[3][11]

Apoptosis Induction by Pyrazole Derivatives

Caption: A simplified schematic of apoptosis induction by pyrazole derivatives.

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division. Drugs that interfere with microtubule dynamics are effective anticancer agents. Some pyrazole carbohydrazide derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5][12][13][14][15]

Logical Relationship of Tubulin Inhibition

Caption: The logical relationship showing how pyrazole carbohydrazide derivatives inhibit cell division by targeting tubulin polymerization.

Conclusion

The carbohydrazide group on the pyrazole scaffold is a highly reactive and versatile functional group that serves as a gateway to a wide array of heterocyclic derivatives with significant biological potential. The synthetic accessibility and the diverse reactivity of pyrazole carbohydrazides make them attractive starting materials for the development of novel drug candidates. Further exploration of their chemical space and biological targets is likely to yield new and improved therapeutic agents for a variety of diseases, most notably cancer. This guide provides a foundational understanding for researchers to build upon in their quest for innovative molecular entities.

References

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. [PDF] Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach | Semantic Scholar [semanticscholar.org]

- 8. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of pyrazole‐carbohydrazide with indole moiety as tubulin polymerization inhibitors and anti‐tumor candidates | Semantic Scholar [semanticscholar.org]

- 14. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis of novel 3-(thiophen-2-yl)-1H-pyrazole analogs

An In-depth Technical Guide to the Discovery and Synthesis of Novel 3-(Thiophen-2-yl)-1H-pyrazole Analogs

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, forming the structural core of numerous therapeutic agents. Among these, pyrazole and thiophene rings are prominent scaffolds due to their wide spectrum of biological activities.[1][2] Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are key components in drugs like the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[2] Their derivatives are known to exhibit anti-inflammatory, analgesic, antimicrobial, antitumor, and antipyretic properties.[1][2]

Thiophene, a sulfur-containing five-membered aromatic ring, is another versatile heterocycle. Its derivatives are recognized for their antimicrobial, anti-inflammatory, and antitumor activities.[2][3] The incorporation of a thiophene moiety can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, attributed to the unique electronic properties conferred by the sulfur atom, which can improve binding affinity to biological targets.[2]

The strategic combination of pyrazole and thiophene scaffolds into a single molecular entity presents a compelling avenue for the discovery of novel drug candidates with potentially enhanced or unique biological activities.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel 3-(thiophen-2-yl)-1H-pyrazole analogs, intended for researchers and professionals in the field of drug development.

Synthetic Strategies and Methodologies

The construction of the 3-(thiophen-2-yl)-1H-pyrazole core is primarily achieved through cyclocondensation reactions. The most common approaches involve the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound (Knorr pyrazole synthesis) or its synthetic equivalent, and 1,3-dipolar cycloaddition reactions.[4][5][6]

A prevalent multi-step synthetic route begins with the condensation of an acetyl thiophene with a substituted hydrazine, followed by cyclization to form the pyrazole ring.[2][3] This core can then be further functionalized to generate a library of analogs.

General Synthetic Workflow

The synthesis of pyrazolyl-thiazole derivatives bearing a thiophene moiety often starts from acetyl thiophene. The process involves the formation of a hydrazone intermediate, followed by cyclization to create the pyrazole-4-carbaldehyde. This intermediate is then converted to a thiosemicarbazone, which finally undergoes cyclization with substituted phenacyl bromides to yield the target compounds.[2][3]

Biological Activities and Data

Derivatives of 3-(thiophen-2-yl)-1H-pyrazole have been investigated for a range of biological activities, demonstrating their potential as multifunctional therapeutic agents.[3] Key activities include antimicrobial, antioxidant, and anticancer effects.

Antimicrobial Activity

Several synthesized pyrazolyl-thiazole derivatives of thiophene have shown significant antimicrobial activity against various bacterial and fungal strains.[3]

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound | E. coli | B. subtilis | B. megaterium | S. aureus | A. niger | A. oryzae | Rhizopus | C. albicans |

|---|---|---|---|---|---|---|---|---|

| 7b | 12.5 | 25 | 25 | 12.5 | 50 | 25 | 50 | 12.5 |

| 7e | 25 | 12.5 | 12.5 | 25 | 25 | 50 | 25 | 25 |

| 7g | 12.5 | 25 | 25 | 12.5 | 12.5 | 25 | 12.5 | 50 |

Data sourced from a study on pyrazolyl–thiazole derivatives of thiophene.[3]

Antioxidant Activity

The antioxidant potential of these compounds has been evaluated using DPPH and hydroxyl radical scavenging assays.[3] Certain derivatives exhibited scavenging activities comparable to the standard antioxidant, ascorbic acid.[3]

Table 2: Antioxidant Activity (% Radical Scavenging)

| Compound | DPPH Scavenging (%) | Hydroxyl Scavenging (%) |

|---|---|---|

| 7b | 65.2 | 68.5 |

| 7d | 69.4 | - |

| 7e | 72.5 | 71.2 |

| 7g | 68.9 | 70.8 |

| Ascorbic Acid | - | 75.0 |

Data reflects significant antioxidant potential.[3]

Anticancer Activity

Ultrasound-promoted synthesis has yielded 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides that were evaluated for anticancer activity against leukemia cell lines.[7] Another study synthesized novel chalcone derivatives of 3-(furan-2-yl) and 3-(thiophen-2-yl)pyrazoles and tested them against four human cancer cell lines.[8]

Table 3: Anticancer Activity (IC₅₀ in µmol/L)

| Compound | Jurkat (T-cell leukemia) | RS4;11 (B-cell leukemia) | K562 (Myelogenous leukemia) | HepG2 (Liver) | MCF7 (Breast) | A549 (Lung) |

|---|---|---|---|---|---|---|

| Pyrazole-1-carboximidamide (representative) | ~15 | ~15 | ~15 | - | - | - |

| Pyrazolyl Chalcone 7f | - | - | - | 1.81 | 1.58 | 2.54 |

| Pyrazolyl Chalcone 7l | - | - | - | 1.54 | 1.25 | 2.14 |

Data compiled from studies on pyrazole-1-carboximidamides[7] and pyrazolyl chalcones.[8]

Structure-Activity Relationship (SAR)

The biological activity of 3-(thiophen-2-yl)-1H-pyrazole analogs is significantly influenced by the nature and position of substituents on the pyrazole and any appended rings.

Analysis of various studies suggests that:

-

Electron-withdrawing groups (such as nitro or chloro groups) on phenyl rings attached to the core structure often enhance antimicrobial and anticancer activities.[3][8]

-

Electron-donating groups (like methoxy) can contribute to increased antioxidant potential.[3]

-

The specific substitution pattern is crucial; for instance, para-substitution on a phenyl ring can be more effective than ortho- or meta-positions for certain activities.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 3-(thiophen-2-yl)-1H-pyrazole analogs, based on published procedures.

Protocol 1: Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

This protocol describes the initial steps in creating a key intermediate for further derivatization.[2][3]

-

Hydrazone Formation: Acetyl thiophene (1 equivalent) is condensed with phenyl hydrazine (1 equivalent) in the presence of concentrated H₂SO₄.

-

Cyclization: The resulting hydrazone intermediate is dissolved in dimethylformamide (DMF). Phosphoryl chloride (POCl₃, 5 equivalents) is added, and the reaction mixture is heated under reflux for 4 hours.

-

Work-up: After cooling to room temperature, the mixture is poured into water. The solid product that precipitates is collected by filtration.

-

Purification: The crude product is washed with water and then recrystallized from ethanol to yield pure 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde.[2]

Protocol 2: Synthesis of Pyrazolyl-Thiazole Derivatives

This protocol details the final steps to produce the target compounds from the carbaldehyde intermediate.[2]

-

Thiosemicarbazone Formation: The pyrazole-4-carbaldehyde (1 equivalent) is reacted with thiosemicarbazide (1 equivalent) in ethanol with a catalytic amount of acetic acid. The mixture is refluxed for 1 hour. Upon cooling, the solid thiosemicarbazone derivative is filtered and washed with ethanol.

-

Thiazole Ring Formation: The thiosemicarbazone intermediate (1 equivalent) is reacted with a substituted phenacyl bromide (1 equivalent) in ethanol under reflux for 3 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with ethanol, and recrystallized from an ethanol/petroleum ether mixture to obtain the pure pyrazolyl-thiazole derivative.

-

Characterization: The structures of all synthesized compounds are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxicity of the synthesized compounds against cancer cell lines.[8][9]

-

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells/well and allowed to attach overnight.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are treated with various concentrations of the compounds (e.g., ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 3-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Targeting Signaling Pathways

Recent research has focused on identifying the specific molecular targets of these novel compounds. For instance, some thiophene-containing pyrazoline derivatives have been developed as inhibitors of Phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and cancer signaling pathways.[10]

Conclusion

The hybridization of thiophene and pyrazole moieties offers a fertile ground for the development of novel therapeutic agents with diverse pharmacological profiles. The synthetic routes are well-established, allowing for the generation of extensive compound libraries for screening. Quantitative data consistently demonstrates potent antimicrobial, antioxidant, and anticancer activities. Future research should focus on elucidating the precise mechanisms of action, optimizing lead compounds through detailed SAR studies, and evaluating their in vivo efficacy and safety profiles to translate these promising findings into clinical applications.

References

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chim.it [chim.it]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to Theoretical and Computational Studies of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5] The versatility of the pyrazole core allows for diverse chemical modifications, making it a focal point in the design of novel therapeutic agents.[1][5] Computational and theoretical methods play a crucial role in accelerating the drug discovery process for pyrazole-based compounds by providing insights into their structure-activity relationships, binding modes, and electronic properties.[1][6] This guide provides an in-depth overview of the key computational techniques employed in the study of pyrazole derivatives, complete with data presentation, methodological details, and workflow visualizations.

Core Computational Methodologies

The computational investigation of pyrazole derivatives typically involves a multi-faceted approach, integrating several techniques to build a comprehensive understanding of their behavior at a molecular level.

Quantum Chemical Methods: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[7][8] In the context of pyrazole derivatives, DFT studies are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[9][10] The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule.[10]

Typical DFT Protocol:

-

Software: Gaussian, ORCA, Spartan.

-